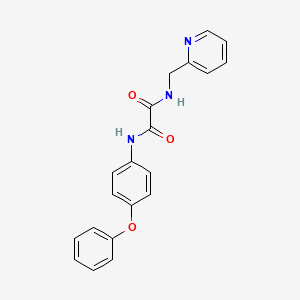![molecular formula C17H19ClO3 B4890640 1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B4890640.png)
1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene is a chemical compound that belongs to the class of chlorobenzenes. This compound is also known as carvedilol and is used in the treatment of hypertension, congestive heart failure, and left ventricular dysfunction. Carvedilol is a non-selective beta-blocker that blocks both beta-1 and beta-2 receptors.
Mecanismo De Acción
Carvedilol blocks both beta-1 and beta-2 receptors, resulting in a decrease in heart rate and blood pressure. It also has antioxidant properties and inhibits the release of cytokines, which are involved in the inflammatory response. Carvedilol has been found to improve endothelial function and increase nitric oxide production, which leads to vasodilation.
Biochemical and Physiological Effects:
Carvedilol has been shown to have a number of biochemical and physiological effects. It reduces sympathetic nervous system activity, decreases plasma renin activity, and reduces aldosterone secretion. It also reduces oxidative stress and inflammation, and improves endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carvedilol has several advantages for lab experiments. It is readily available and can be easily synthesized. It has a well-established mechanism of action and has been extensively studied for its therapeutic potential. However, there are also some limitations to using carvedilol in lab experiments. It has a short half-life and can be rapidly metabolized, which can make it difficult to maintain a consistent concentration. It can also have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of carvedilol. One area of research is the development of more selective beta-blockers that target specific beta-receptors. Another area of research is the investigation of carvedilol's potential use in the treatment of other diseases such as Parkinson's disease, Alzheimer's disease, and cancer. Additionally, the development of new formulations and delivery methods may improve the therapeutic potential of carvedilol.
Métodos De Síntesis
The synthesis of 1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene involves the reaction of 2-(2-methoxyphenoxy)ethanol with 1-chloro-2-(4-hydroxyphenoxy)ethane in the presence of sodium hydroxide. The resulting product is then treated with phosphorus oxychloride to obtain 1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene.
Aplicaciones Científicas De Investigación
Carvedilol has been extensively studied for its therapeutic potential in the treatment of various cardiovascular diseases. It has been found to be effective in reducing blood pressure, improving left ventricular function, and reducing mortality in patients with heart failure. Carvedilol has also been investigated for its potential use in the treatment of other diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
Propiedades
IUPAC Name |
1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-19-16-10-4-5-11-17(16)21-13-7-6-12-20-15-9-3-2-8-14(15)18/h2-5,8-11H,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQQBSFDBNDYKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-allyl-1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4890559.png)
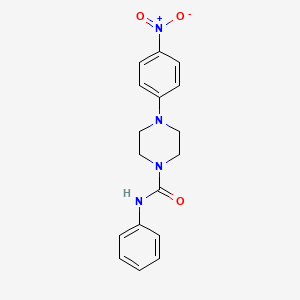
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890571.png)
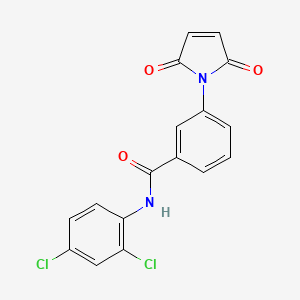
![4,10-dicyclopropyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4890579.png)
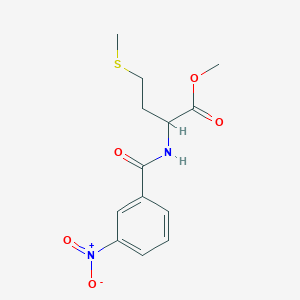
![6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4890588.png)
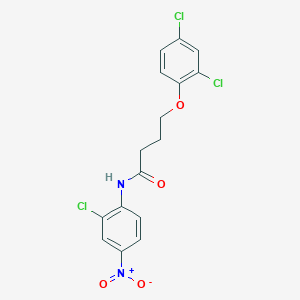
![1-(2-methylphenyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4890593.png)
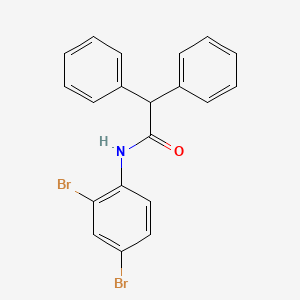
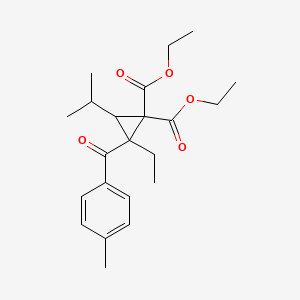
![ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B4890619.png)
![1-[4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]ethanone](/img/structure/B4890629.png)
